Preserved High-Affinity Binding to Pancreatic CCK Receptors vs. Unmodified CCK-8
The non-radioactive analog, Nα-(127I-desaminotyrosyl)CCK-8, inhibited 125I-labeled probe binding to rat pancreatic acini in a manner identical to its radioactive form, demonstrating that the iodinated desaminotyrosyl moiety does not compromise receptor affinity [1]. This is qualitatively benchmarked against the known loss of activity when native CCK-8 is subjected to oxidative iodination [2].
| Evidence Dimension | Receptor binding affinity retention |
|---|---|
| Target Compound Data | Binding curve inhibitable and identical to iodinated form |
| Comparator Or Baseline | Nα-(127I-desaminotyrosyl)CCK-8 |
| Quantified Difference | Identical inhibition pattern reported; no loss of affinity vs. iodinated analog |
| Conditions | Rat dispersed pancreatic acini, binding assay with 125I-labeled probe |
Why This Matters
Confirms the modification is isosteric and does not perturb the pharmacophore, making it a valid surrogate for native CCK-8 in binding studies.
- [1] Miller, L. J., Rosenzweig, S. A., & Jamieson, J. D. (1981). Preparation and characterization of a probe for the cholecystokinin octapeptide receptor, N alpha (125I-desaminotyrosyl)CCK-8, and its interactions with pancreatic acini. Journal of Biological Chemistry, 256(23), 12417-12423. View Source
- [2] Pearson, R. K., Hadac, E. M., & Miller, L. J. (1986). Preparation and characterization of a new cholecystokinin receptor probe that can be oxidatively radioiodinated. Gastroenterology, 90(6), 1985-1991. View Source
